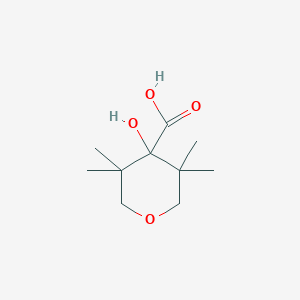
(5-Chloro-2-hydroxyphenyl)(3,5-difluorophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Chloro-2-hydroxyphenyl)(3,5-difluorophenyl)methanone is a chemical compound with the molecular formula C13H7ClF2O2 and a molecular weight of 268.65 g/mol It is known for its unique structure, which includes both chloro and difluorophenyl groups attached to a methanone core
Métodos De Preparación
The synthesis of (5-Chloro-2-hydroxyphenyl)(3,5-difluorophenyl)methanone typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with 3,5-difluorobenzoyl chloride in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
(5-Chloro-2-hydroxyphenyl)(3,5-difluorophenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones under specific conditions.
Reduction: Reduction reactions can convert the methanone group to a hydroxyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(5-Chloro-2-hydroxyphenyl)(3,5-difluorophenyl)methanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (5-Chloro-2-hydroxyphenyl)(3,5-difluorophenyl)methanone exerts its effects involves interactions with various molecular targets. The chloro and difluorophenyl groups can interact with enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar compounds to (5-Chloro-2-hydroxyphenyl)(3,5-difluorophenyl)methanone include:
(5-Chloro-2-hydroxyphenyl)(3,5-dichlorophenyl)methanone: Similar structure but with dichloro groups instead of difluoro.
(5-Chloro-2-hydroxyphenyl)(3,5-dimethylphenyl)methanone: Contains dimethyl groups instead of difluoro.
(5-Chloro-2-hydroxyphenyl)(3,5-dimethoxyphenyl)methanone: Features dimethoxy groups instead of difluoro.
The uniqueness of this compound lies in its specific combination of chloro and difluorophenyl groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H7ClF2O2 |
|---|---|
Peso molecular |
268.64 g/mol |
Nombre IUPAC |
(5-chloro-2-hydroxyphenyl)-(3,5-difluorophenyl)methanone |
InChI |
InChI=1S/C13H7ClF2O2/c14-8-1-2-12(17)11(5-8)13(18)7-3-9(15)6-10(16)4-7/h1-6,17H |
Clave InChI |
HRZWAMBMEFKMPR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)C(=O)C2=CC(=CC(=C2)F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B14131005.png)


![N-(6-bromobenzo[d]thiazol-2-yl)-2-(4-fluorophenoxy)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B14131028.png)



![20-oxaundecacyclo[23.10.1.14,8.02,23.03,17.05,35.09,14.018,22.026,31.032,36.015,37]heptatriaconta-1,3,5(35),6,8(37),9,11,13,15,17,22,24,26,28,30,32(36),33-heptadecaene-19,21-dione](/img/structure/B14131058.png)




